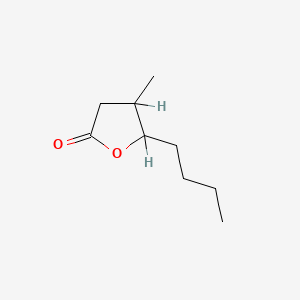

Whiskey lactone

Description

3-methyl-gamma-octalactone is a natural product found in Quercus xalapensis and Quercus petraea with data available.

3-Methyl-4-octanolide is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Properties

IUPAC Name |

5-butyl-4-methyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-3-4-5-8-7(2)6-9(10)11-8/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVCMFHPRIBNCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C(CC(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90865948 | |

| Record name | 2(3H)-Furanone, 5-butyldihydro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid | |

| Record name | 4-Hydroxy-3-methyloctanoic acid gamma-lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/427/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in water to <0.1%; soluble in hexane to >50% | |

| Record name | 4-Hydroxy-3-methyloctanoic acid gamma-lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/427/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.442-1.446 | |

| Record name | 4-Hydroxy-3-methyloctanoic acid gamma-lactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/427/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

39212-23-2, 80041-01-6 | |

| Record name | Whiskey lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39212-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Methyl-gamma-octalactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039212232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Furanone, 5-butyldihydro-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(3H)-Furanone, 5-butyldihydro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90865948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-butyldihydro-4-methylfuran-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Quercuslactone a | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035307 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Discovery and chemical properties of β-methyl-γ-octalactone

An In-depth Technical Guide to β-Methyl-γ-octalactone: From Discovery to Synthetic Application

Executive Summary: β-Methyl-γ-octalactone, colloquially known as "whisky lactone" or "quercus lactone," is a pivotal aroma compound responsible for the characteristic coconut, woody, and sweet notes in many aged alcoholic beverages.[1][2] Its presence, derived from the oak barrels used during maturation, significantly influences the final sensory profile of products like whisky, wine, and brandy.[1][3] This guide provides a comprehensive technical overview of β-methyl-γ-octalactone, focusing on its discovery, the critical role of its stereoisomers, its chemical and physical properties, natural origins, synthetic strategies, and analytical methodologies. Tailored for researchers, chemists, and professionals in the flavor and drug development industries, this document synthesizes field-proven insights with rigorous scientific data to serve as an authoritative resource.

Discovery and Significance

First identified in the 1970s, β-methyl-γ-octalactone is one of the most important volatile compounds extracted from oak wood (Quercus species).[4] Its discovery was a landmark in flavor chemistry, elucidating the source of the desirable coconut and woody aromas that define many barrel-aged spirits.[1][4] The compound is not present in the living oak tree in its final form but is generated from non-volatile precursors within the wood during the heat treatment (toasting) of barrels and subsequent extraction by the alcoholic beverage.[5] The significance of this lactone extends beyond the spirits industry; its potent and pleasant aroma makes it a valuable ingredient in the broader flavor and fragrance sector.[6][7] Furthermore, certain isomers have shown bioactivity, such as insect repellent properties, suggesting wider applications.[4][5]

Chemical Properties and Stereochemistry: The Source of Function

The functionality and sensory perception of β-methyl-γ-octalactone are intrinsically linked to its stereochemistry. The molecule possesses two chiral centers, giving rise to four distinct stereoisomers.

2.1 Core Molecular Profile

All stereoisomers share the same fundamental chemical formula and molecular weight, but their spatial arrangement dictates their interaction with olfactory receptors and thus their perceived aroma.

| Property | Value | Source |

| Chemical Formula | C₉H₁₆O₂ | [5][8] |

| Molar Mass | 156.22 g/mol | [5][8] |

| IUPAC Name | 5-Butyl-4-methyldihydrofuran-2(3H)-one | [6] |

| Synonyms | Whisky lactone, Quercus lactone, Oak lactone | [1][4][6] |

2.2 The Four Stereoisomers: A Study in Contrast

The four stereoisomers are grouped into two pairs of diastereomers: cis and trans. Within each pair, there are two enantiomers (R/S configurations).[3][4][5] The cis isomers are generally considered the most impactful contributors to the characteristic aroma of aged spirits.[2]

The sensory properties of the cis and trans isomers differ significantly, a crucial consideration for flavor chemists. The (3S,4S)-cis isomer is renowned for its powerful and pleasant coconut aroma and possesses a very low sensory detection threshold.[2][4]

| Stereoisomer | Common Name/Focus | Aroma Profile | Sensory Threshold (in Red Wine) | CAS Number |

| (3S,4S)-cis | Whisky Lactone | Strong, sweet, coconut, fresh wood[4] | 0.074 mg/L[2] | 80041-00-5[4] |

| (3R,4R)-cis | Enantiomer of Whisky Lactone | Similar to (3S,4S) | N/A | 55013-32-6[4] |

| (3S,4R)-trans | trans-Lactone | Weaker, woody, celery, coconut[5] | 0.32 mg/L[2] | 80041-01-6[5] |

| (3R,4S)-trans | Enantiomer of trans-Lactone | Similar to (3S,4R) | N/A | 105119-22-0[5] |

Natural Occurrence and Biosynthesis

3.1 Origin in Oak Wood

β-Methyl-γ-octalactone is naturally derived from oak wood, with American oak (Quercus alba) generally yielding higher concentrations than European species like Quercus petraea.[2] The lactones are formed from lipid-derived precursors present in the wood. The process of seasoning the wood and, critically, the heat treatment (toasting) during barrel manufacturing facilitates the transformation of these precursors into the volatile lactones.[2]

3.2 Analogous Biosynthetic Pathways

While the exact pathway in oak is complex, the biosynthesis of related lactones in microorganisms provides a valuable model. For instance, the yeast Yarrowia lipolytica produces γ-decalactone from ricinoleic acid via a β-oxidation pathway.[9] This process involves the sequential enzymatic cleavage of two-carbon units from a fatty acid precursor, leading to a 4-hydroxy fatty acid which then cyclizes to form the stable γ-lactone ring.[9] Understanding these microbial pathways offers potential for biotechnological production of these valuable aroma compounds.

Chemical Synthesis Strategies

The stereoselective synthesis of β-methyl-γ-octalactone isomers is a significant challenge in organic chemistry, requiring precise control over the two adjacent chiral centers. While numerous specific syntheses exist in the literature, they often rely on common foundational reactions.

4.1 Illustrative Protocol: Synthesis of a γ-Lactone via Reformatsky Reaction

The Reformatsky reaction is a classic method for C-C bond formation that can be adapted for lactone synthesis.[10] It involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal. For a β-methyl-γ-lactone, an α-bromo propionate ester is a common starting material.[10]

Disclaimer: This protocol is a generalized representation of a common synthetic route for this class of compounds and is adapted from methodologies for related γ-butyrolactones.[10] It serves to illustrate the chemical principles involved.

Step 1: Preparation of the Reformatsky Reagent

-

Activate zinc dust (e.g., with I₂ or HCl).

-

In an anhydrous ether solvent under an inert atmosphere (N₂ or Ar), add an α-bromo propionate ester (e.g., ethyl 2-bromopropionate) dropwise to the zinc suspension to form the organozinc reagent.

Step 2: Reaction with Aldehyde

-

Cool the freshly prepared reagent to a low temperature (e.g., -30 °C).

-

Add a solution of an appropriate aldehyde (e.g., hexanal, which would provide the butyl side chain) dropwise.

-

Allow the reaction to warm slowly to room temperature and stir until the aldehyde is consumed (monitored by TLC).

Step 3: Workup and Lactonization

-

Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.

-

Extract the product into an organic solvent (e.g., diethyl ether).

-

Acidify the aqueous layer to promote the hydrolysis of the ester and subsequent intramolecular cyclization (lactonization) to form the β-methyl-γ-octalactone. The stereochemical outcome (cis vs. trans) is highly dependent on reaction conditions and substrates.

Step 4: Purification

-

Combine the organic extracts, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography or vacuum distillation to isolate the lactone isomers.

Analytical Methodologies

The accurate quantification and identification of β-methyl-γ-octalactone isomers in complex matrices like alcoholic beverages require robust analytical techniques.

5.1 Gas Chromatography (GC)

Gas chromatography, typically coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID), is the gold standard for analyzing volatile lactones.[2] Separation of the cis and trans diastereomers is readily achievable on polar capillary columns.

The following table presents Kovats retention indices (RI) reported for β-methyl-γ-octalactone on various GC columns, which are crucial for tentative identification.

| Isomer | Column Type | Stationary Phase | Retention Index (RI) | Source |

| cis | Polar | DB-Wax | 1991 | [11] |

| trans | Polar | (unspecified) | 1914 | [12] |

| mixture | Polar | (unspecified) | 1968 | [8] |

| mixture | Non-polar | CP Sil-5 CB | 1281 | [8] |

5.2 Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation. The proton NMR data for the natural cis-whisky lactone provides key diagnostic signals.

| Proton (¹H) | Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) |

| H (C5-CH₃) | 0.92 | t, J = 7.0 |

| H (C4-CH₃) | 1.02 | d, J = 6.9 |

| H (Chain-CH₂) | 1.20 – 1.75 | m |

| H (C3-CH₂) | 2.20 | dd, J = 3.8 and 16.8 |

| H (C4-CH) | 2.51 – 2.64 | m |

| H (C3-CH₂) | 2.70 | dd, J = 7.8 |

| (Data obtained in CDCl₃)[1] |

Mass Spectrometry (MS) provides confirmation of molecular weight and characteristic fragmentation patterns useful for identification in complex mixtures.[6]

Applications

6.1 Flavor and Fragrance The primary application of β-methyl-γ-octalactone is as a flavoring agent.[6][13] It is used to impart coconut, creamy, and woody notes to a wide range of products, including alcoholic and non-alcoholic beverages, baked goods, and confectionary.[6][7] The (3S,4S)-cis isomer is particularly prized for its potent and authentic whisky/bourbon character.[1]

6.2 Other Applications A mixture of the cis and trans isomers has been reported to be an effective repellent for mosquitoes and flies, opening potential avenues for its use in insect control formulations.[4][5]

Conclusion

β-Methyl-γ-octalactone is a molecule of profound importance in flavor science, where its stereochemistry dictates its sensory impact. From its natural origins in oak wood to the challenges of its stereoselective synthesis, this lactone represents a fascinating intersection of natural products chemistry, organic synthesis, and analytical science. A thorough understanding of its properties and the nuances of its different isomers is essential for professionals seeking to harness its potential in creating and controlling complex flavor profiles or exploring its other bioactive functions.

References

- EurekAlert!. (2013). Whisky lactone - eurekamoments in organic chemistry.

- NIST. (n.d.). β-Methyl-γ-octalactone. NIST Chemistry WebBook.

- Wikipedia. (n.d.). trans-3-Methyl-4-octanolide.

- Waterhouse Lab, UC Davis. (n.d.). Oak Lactones.

- American Chemical Society. (2010). Whiskey lactone.

- Wikipedia. (n.d.). cis-3-Methyl-4-octanolide.

- PubChem. (n.d.). 5-Butyl-4-methyldihydro-2(3H)-furanone.

- PubChem. (n.d.). beta-Methyl-gamma-octalactone.

- NIST. (n.d.). cis-β-Methyl-γ-octalactone. NIST Chemistry WebBook.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of β-Methyl-γ-butyrolactones.

- American Society for Microbiology. (n.d.). Role of β-Oxidation Enzymes in γ-Decalactone Production by the Yeast Yarrowia lipolytica.

- NIST. (n.d.). trans-β-Methyl-γ-octalactone. NIST Chemistry WebBook.

- The Good Scents Company. (n.d.). This compound.

Sources

- 1. Whisky lactone – EUREKAMOMENTS IN ORGANIC CHEMISTRY [amcrasto.theeurekamoments.com]

- 2. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]

- 3. acs.org [acs.org]

- 4. cis-3-Methyl-4-octanolide - Wikipedia [en.wikipedia.org]

- 5. trans-3-Methyl-4-octanolide - Wikipedia [en.wikipedia.org]

- 6. 5-Butyl-4-methyldihydro-2(3H)-furanone | C9H16O2 | CID 62900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, 39212-23-2 [thegoodscentscompany.com]

- 8. β-Methyl-γ-octalactone [webbook.nist.gov]

- 9. Role of β-Oxidation Enzymes in γ-Decalactone Production by the Yeast Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. cis-β-Methyl-γ-octalactone [webbook.nist.gov]

- 12. trans-β-Methyl-γ-octalactone [webbook.nist.gov]

- 13. SID 135143162 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stereoisomers of whiskey lactone and their distinct aroma profiles

An In-depth Technical Guide to the Stereoisomers of Whiskey Lactone and Their Distinct Aroma Profiles

Authored by a Senior Application Scientist

Foreword: The Subtle Symphony of Oak and Spirit

Within the complex sensory landscape of barrel-aged spirits and wines, few compounds command as much influence as this compound. First identified in the 1970s, this potent aroma molecule, also known as oak lactone or β-methyl-γ-octalactone, is a cornerstone of the desirable coconut, woody, and sweet notes that characterize many esteemed beverages.[1][2] The interaction between the spirit and the oak cask in which it matures is a slow, deliberate alchemy, and this compound is one of its most prized creations.[3][4] However, to truly appreciate its impact is to understand its stereochemistry. The existence of multiple stereoisomers, each with a unique three-dimensional structure, gives rise to a fascinating divergence in aroma profiles, turning a single molecule into a nuanced palette of scents.

This technical guide offers a comprehensive exploration of the stereoisomers of this compound, designed for researchers, scientists, and professionals in the fields of flavor chemistry, analytical science, and beverage development. We will delve into the structural nuances of each isomer, their distinct sensory characteristics, the analytical methodologies for their separation and identification, and the synthetic pathways for their production. By understanding the causality behind experimental choices and adhering to self-validating protocols, this guide aims to provide a trustworthy and authoritative resource for harnessing the full potential of these remarkable flavor compounds.

The Stereochemistry of this compound: A Tale of Two Chiral Centers

This compound possesses two chiral centers at the C3 and C4 positions of its γ-lactone ring structure. This gives rise to four possible stereoisomers, existing as two pairs of enantiomers (cis and trans diastereomers).[5]

The naturally occurring isomers found in oak wood, primarily from the Quercus genus, are the (3S,4S)-cis and the (3S,4R)-trans forms.[5][6][7] The metabolic pathways within the oak tree do not produce an R configuration at the C3 position.[5]

-

Cis-Isomers: (3S,4S)- and (3R,4R)-β-methyl-γ-octalactone

-

Trans-Isomers: (3S,4R)- and (3R,4S)-β-methyl-γ-octalactone

The spatial arrangement of the methyl and butyl groups relative to the lactone ring dictates the cis or trans configuration, which in turn profoundly influences the molecule's interaction with human olfactory receptors.[7]

Distinct Aroma Profiles and Sensory Thresholds

The sensory impact of each stereoisomer is markedly different, a critical consideration in flavor chemistry. The cis-isomer is generally considered the most significant contributor to the characteristic aroma of oak-aged beverages due to its pleasant scent and significantly lower odor detection threshold.[8][9]

| Stereoisomer | Aroma Description | Odor Detection Threshold |

| (3S,4S)-cis-Whiskey Lactone | Coconut, woody, sweet, earthy, sometimes described as having vanilla and caramel notes in wine.[1][8][10] | 1 µg/L in air[1][2]; 20 µg/L in a 12% v/v dilute alcohol solution.[10][11][12] |

| (3S,4R)-trans-Whiskey Lactone | Celery-like, spicy, sometimes with coconut notes.[1][6][7][10] | 130 µg/L in a 12% v/v dilute alcohol solution.[10][11][12] |

| (3R,4R)-cis-Whiskey Lactone | Sweet, fresh, bright, coconut notes.[13] | 132 µg/L in white wine.[13] |

| (3R,4S)-trans-Whiskey Lactone | Intense coconut with a celery-like after-odor.[13] | 330 µg/L in white wine.[13] |

The significant difference in odor thresholds means that even at lower concentrations, the cis-isomer can have a dominant impact on the overall aroma profile.[8] In many oak-aged red wines, the concentration of cis-whiskey lactone is above its sensory threshold, while the trans-isomer is often below its detection limit.[10][11]

Perceptual Interactions and Masking Effects

It is crucial to recognize that the sensory contribution of whiskey lactones is not merely additive. Studies have shown that these compounds can engage in complex perceptual interactions with other volatile components in a beverage. For instance, the presence of whiskey lactones can lead to a "masking effect," diminishing the perception of fruity aromas, such as red berry notes in red wine, while enhancing blackberry and spicy characteristics.[10][11][12] This phenomenon is likely due to competition for binding sites on human olfactory receptors.[10]

Formation and Influence of Production Parameters

Whiskey lactones are extracted from oak wood during the aging process of spirits and wines.[5] Their precursors are present in the wood, and the concentration and isomeric ratio of the final lactones in the beverage are influenced by several factors:

-

Oak Species: American oak (Quercus alba) is known to have higher concentrations of lactones, particularly the cis-isomer, compared to European oak species like Quercus petraea.[8][14]

-

Geographical Origin: The specific location where the oak is grown can also impact the levels of lactone precursors.[15]

-

Barrel Toasting and Charring: The heat treatment of barrels during coopering has a significant effect. Increased toasting time and temperature can lead to a decrease in the concentration of oak lactones.[3][8] Conversely, light charring may initially increase lactone content, but higher levels of charring tend to reduce their presence.[4][16]

-

Barrel Age: The concentration of lactones imparted to a beverage decreases as barrels are used multiple times.[8]

Analytical Methodologies for Stereoisomer Separation and Identification

The structural similarity of the stereoisomers necessitates advanced analytical techniques for their separation and quantification.

Chiral Gas Chromatography (GC)

Multidimensional gas chromatography is a powerful technique for resolving the four stereoisomers of this compound.[5] Chiral stationary phases are essential for separating the enantiomeric pairs.

Gas Chromatography-Olfactometry (GC-O)

GC-O is an indispensable tool for linking specific stereoisomers to their characteristic aromas. By allowing a trained sensory panelist to smell the effluent from the GC column, the odor-active compounds can be identified in real-time.[1][17]

Gas Chromatography-Mass Spectrometry (GC-MS)

For quantification, GC-MS is the method of choice. Stable isotope dilution assays, using deuterium-labeled internal standards, provide the most accurate and precise measurements of each stereoisomer's concentration.[18]

Synthesis of this compound Stereoisomers

The ability to synthesize specific, enantiomerically pure stereoisomers is crucial for research into their sensory properties and for their potential use as flavor additives.[1][6] Both traditional chemical synthesis and modern biocatalytic methods have been developed.

Chemical Synthesis

One common chemical route is the Knoevenagel condensation of n-valeraldehyde with crotonic acid, followed by hydrogenation to yield this compound.[1] However, these methods can be multi-step and may use harsh reagents.

Biocatalytic Synthesis: A Green Chemistry Approach

Biotransformation using whole microbial cells or isolated enzymes offers a more sustainable and highly stereoselective alternative.[6][19] This approach aligns with the principles of green chemistry and can produce optically active compounds.[6]

Experimental Protocol: Chemo-enzymatic Synthesis of Enantiomerically Pure Whiskey Lactones

This protocol is based on a three-step method developed for the efficient and highly stereoselective synthesis of individual this compound enantiomers.[6][7][19][20][21]

Step 1: Separation of Diastereoisomers

-

Obtain a commercially available diastereoisomeric mixture of cis/trans-whiskey lactones.

-

Perform column chromatography to separate the cis and trans diastereomers. The separation can be monitored by thin-layer chromatography.[6][7][21]

Step 2: Chemical Reduction to Diols

-

Chemically reduce the separated cis- and trans-whiskey lactones to their corresponding syn- and anti-3-methyl-octane-1,4-diols, respectively.[6][7][19][20][21]

-

A suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), can be used for this step.[6][7]

Step 3: Microbial Oxidation to Chiral Lactones

-

Utilize whole cells of a selected microorganism, such as Rhodococcus erythropolis, which exhibits high alcohol dehydrogenase activity.[6][19]

-

Perform microbial oxidation of the racemic diols (syn- and anti-) to yield the individual, enantiomerically pure this compound isomers.[6][7][19][20][21]

-

The biotransformation can be carried out in a suitable culture medium, and the products can be extracted and analyzed by chiral GC to determine the enantiomeric excess.

This chemo-enzymatic approach provides an improved and more environmentally friendly method for synthesizing chiral whiskey lactones for research and industrial applications.[6][19]

Conclusion and Future Perspectives

The stereoisomers of this compound represent a microcosm of the chemical complexity that underpins the sensory experience of aged beverages. The profound differences in their aroma profiles and sensory thresholds underscore the importance of stereoselective analysis and synthesis in the field of flavor chemistry. While the naturally occurring (3S,4S)-cis and (3S,4R)-trans isomers are the most relevant to the current beverage industry, a deeper understanding of all four isomers opens new avenues for flavor creation and modulation.

Future research should continue to explore the intricate interactions between this compound stereoisomers and other volatile compounds in complex matrices. Furthermore, the development of more efficient and scalable biocatalytic production methods will be key to unlocking their full potential as targeted flavoring agents. By bridging the gap between fundamental chemistry and sensory science, we can continue to refine the art and science of beverage aging, crafting products with unparalleled aromatic complexity and consumer appeal.

References

-

Hernik, A., Gatti, F. G., Brenna, E., Szczepańska, A., Olejniczak, A., & Boratyński, F. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. Frontiers in Bioengineering and Biotechnology, 11, 1104523. [Link]

-

Waterhouse Lab, UC Davis. Oak Lactones. [Link]

-

Cameleyre, M., Madrelle, V., Lytra, G., & Barbe, J.-C. (2020). Impact of Whisky Lactone Diastereoisomers on Red Wine Fruity Aromatic Expression in Model Solution. Journal of Agricultural and Food Chemistry, 68(39), 10808–10814. [Link]

-

Cameleyre, M., Madrelle, V., Lytra, G., & Barbe, J.-C. (2020). Impact of Whisky Lactone Diastereoisomers on Red Wine Fruity Aromatic Expression in Model Solution. Journal of Agricultural and Food Chemistry, 68(39), 10808–10814. [Link]

-

Wikipedia. cis-3-Methyl-4-octanolide. [Link]

-

Hernik, A., Gatti, F. G., Brenna, E., Szczepańska, A., Olejniczak, A., & Boratyński, F. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. Frontiers in Bioengineering and Biotechnology, 11, 1104523. [Link]

-

Cameleyre, M., Madrelle, V., Lytra, G., & Barbe, J.-C. (2020). Impact of Whisky Lactone Diastereoisomers on Red Wine Fruity Aromatic Expression in Model Solution. Journal of Agricultural and Food Chemistry, 68(39), 10808–10814. [Link]

-

The Chemistry of Whiskey Barrel Aging: A Spirit Lover's Guide. (2025). [Link]

-

Hernik, A., Gatti, F. G., Brenna, E., Szczepańska, A., Olejniczak, A., & Boratyński, F. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. Frontiers in Bioengineering and Biotechnology, 11. [Link]

-

Masson, G., Guichard, E., Fournier, N., & Puech, J.-L. (1995). Stereoisomers of B-Methyl-7-Octalactone. II. Contents in the Wood of French (Quercus robur and Quercus petraea) and American (Quercus alba) Oaks. American Journal of Enology and Viticulture, 46(4), 424-428. [Link]

-

Hernik, A., Gatti, F. G., Brenna, E., Szczepańska, A., Olejniczak, A., & Boratyński, F. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. Frontiers in Bioengineering and Biotechnology, 11. [Link]

-

Barrels Online. (2020, February 17). Oak gives real character to the Whiskey. [Link]

-

The Impact of Char and Toast Levels on Chemical Compounds in Oak Barrel Aging. [Link]

-

An odour detection threshold determination of all four possible stereoisomers of oak lactone in a white and red wine. (2006). ResearchGate. [Link]

-

Detection or γ-Lactones in Malt Whisky. (2000). ResearchGate. [Link]

-

Hayasaka, Y., Sefton, M. A., & Elsey, G. M. (2007). Identification of Natural Oak Lactone Precursors in Extracts of American and French Oak Woods by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 55(10), 4035–4042. [Link]

-

eurekamoments in organic chemistry. (2013, November 13). Whisky lactone. [Link]

-

Detection of gamma-lactones in malt whisky. (2000). ResearchGate. [Link]

-

Niculaua, M., Voaides, C., & Teodorescu, S. (2019). Evaluation of Aroma Compounds in the Process of Wine Ageing with Oak Chips. Molecules, 24(24), 4488. [Link]

-

What Happens Inside a Barrel During Whiskey Aging? (2025). [Link]

-

Hernik, A., Gatti, F. G., Brenna, E., Szczepańska, A., Olejniczak, A., & Boratyński, F. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. Frontiers in Bioengineering and Biotechnology, 11. [Link]

-

Feng, Y., Li, P., Li, J., Wang, Y., & Wang, H. (2023). Factors in Modulating the Potential Aromas of Oak Whisky Barrels: Origin, Toasting, and Charring. Foods, 12(23), 4279. [Link]

-

Influence of the volatile substances released by oak barrels into a Cabernet Sauvignon red wine and a discolored Macabeo white wine on sensory appreciation by a trained panel. (2004). ResearchGate. [Link]

-

Parker, M., & D'Onofrio, A. (2022). Understanding the Sensory Influences of Oak in the Production of Smoke-Affected Wines: A Case Study with Cabernet Sauvignon. Beverages, 8(4), 68. [Link]

-

Bosnar, M., & Jakab, A. (2022). Red Wine Aging in Oak Barrels: The Influence of Toasting Levels on Aromatic Profile, Phenolic Composition, and Sensory Properties. Foods, 11(21), 3502. [Link]

-

Ferreira, A. C. S., Rodrigues, P., Hogg, T., & Guedes de Pinho, P. (2010). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. Journal of Chromatography A, 1217(33), 5449–5456. [Link]

-

The Good Scents Company. This compound. [Link]

-

Joussain, V., David, G., Thevenet, M., & Chaput, M. A. (2012). Interactions of odorants with olfactory receptors and receptor neurons match the perceptual dynamics observed for woody and fruity odorant mixtures. European Journal of Neuroscience, 35(5), 738–750. [Link]

-

Profiling Croatian Whisky Using GC/MS-MS and UHPLC-QTOF. (2023). MDPI. [Link]

-

Whiskey Composition: Identification of Additional Components by Gas Chromatography‐Mass Spectrometry. (1975). ResearchGate. [Link]

-

Poisson, L., & Schieberle, P. (2008). Characterization of the Key Aroma Compounds in an American Bourbon Whisky by Quantitative Measurements, Aroma Recombination, and Omission Studies. Journal of Agricultural and Food Chemistry, 56(14), 5820–5826. [Link]

Sources

- 1. Buy this compound | 39212-23-2 [smolecule.com]

- 2. cis-3-Methyl-4-octanolide - Wikipedia [en.wikipedia.org]

- 3. whiskeybarrel.org [whiskeybarrel.org]

- 4. Oak barrels give real character to whiskey [barrelsonline.com]

- 5. Stereoisomers of ß-Methyl-γ-Octalactone. II. Contents in the Wood of French (Quercus robur and Quercus petraea) and American (Quercus alba) Oaks | American Journal of Enology and Viticulture [ajevonline.org]

- 6. Frontiers | Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus [frontiersin.org]

- 7. Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]

- 9. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Impact of Whisky Lactone Diastereoisomers on Red Wine Fruity Aromatic Expression in Model Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. badmotivatorbarrels.com [badmotivatorbarrels.com]

- 15. Red Wine Aging in Oak Barrels: The Influence of Toasting Levels on Aromatic Profile, Phenolic Composition, and Sensory Properties [mdpi.com]

- 16. Factors in Modulating the Potential Aromas of Oak Whisky Barrels: Origin, Toasting, and Charring [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. re.public.polimi.it [re.public.polimi.it]

- 21. researchgate.net [researchgate.net]

Natural occurrence of quercus lactone in American and European oak

An In-depth Technical Guide to the Natural Occurrence of Quercus Lactone in American and European Oak

Authored by: Gemini, Senior Application Scientist

Abstract

Quercus lactones, specifically the cis- and trans-β-methyl-γ-octalactones, are pivotal volatile compounds that impart characteristic and desirable aromas of coconut, vanilla, and fresh wood to aged spirits and wines.[1] Their concentrations and isomeric ratios are intrinsically linked to the species of oak used in cooperage, primarily American oak (Quercus alba) and European oak (Quercus robur and Quercus petraea). This technical guide provides a comprehensive examination of the natural occurrence of these lactones, delving into the significant variations between oak species, the biochemistry of their precursor compounds, robust analytical methodologies for their quantification, and the influence of cooperage practices such as wood seasoning and toasting. This document is intended for researchers, chemists, and quality control professionals in the food, beverage, and flavor industries who require a deep, mechanistic understanding of these critical aroma compounds.

Introduction to Quercus Lactones

Quercus lactones, colloquially known as oak or whisky lactones, are a pair of diastereomers of 5-butyldihydro-4-methylfuran-2(3H)-one.[1] The two isomers, cis and trans, possess distinct sensory profiles and perception thresholds. The cis-isomer is the more aromatically potent of the two, with a significantly lower odor detection threshold, making it a primary driver of the characteristic "oak" aroma in many products.[2][3] While both isomers contribute notes of coconut, the cis form is often described as more potent and sweet, whereas the trans isomer may impart a spicier, woodier character.[3] The relative abundance and ratio of these two isomers are fundamental to the aromatic profile derived from oak aging and are a direct consequence of the wood's botanical origin.

Chemical Structures

The fundamental difference between the cis and trans isomers lies in the stereochemical orientation of the methyl and butyl groups relative to the lactone ring. The specific enantiomers naturally found in oak are the (4S,5S)-cis-isomer and the (4S,5R)-trans-isomer.

Caption: Chemical structures of the naturally occurring cis- and trans-quercus lactone enantiomers.

Comparative Occurrence in American vs. European Oak

The most significant differentiator in the aromatic potential of oak species is the concentration and ratio of quercus lactones. American white oak (Quercus alba) is renowned for its considerably higher levels of total lactones, particularly the impactful cis-isomer, compared to its European counterparts.[3][4]

European oak is primarily represented by two species: Sessile oak (Quercus petraea) and Pedunculate oak (Quercus robur). Of these, Q. petraea is generally richer in aromatic compounds, including lactones, than Q. robur, which is valued more for its higher tannin content.[5][6] However, even Q. petraea contains substantially lower concentrations of lactones than Q. alba. This variation is a key factor in the selection of oak for different styles of wine and spirits, with American oak prized for imparting bold coconut and vanilla notes, while European oak is often chosen for a more subtle, spicy, and structurally complex profile.

Quantitative Data Summary

The following table summarizes typical concentrations and ratios found in the heartwood of these oak species. It is critical to note that significant variability can exist within a single species due to factors like geographical origin, growth conditions, and individual tree genetics.[3][6]

| Oak Species | Scientific Name | Total Lactone Conc. (µg/g of dry wood) | cis / trans Ratio | Primary Sensory Impact |

| American White Oak | Quercus alba | High | ~4 - 6.5[4][7] | Strong coconut, vanilla, sweet |

| European Sessile Oak | Quercus petraea | Moderate | ~1.5[5][7] | Subtle wood, spice, coconut |

| European Pedunculate Oak | Quercus robur | Low | ~1.0 - 1.5[5][7] | Very subtle, primarily tannins |

Data compiled from multiple sources indicating general trends.[4][5][7]

Biosynthesis and Precursor Chemistry

Quercus lactones are not present in their final form in living wood. They are generated from non-volatile precursors during the seasoning (drying) and toasting processes of barrel production.[8][9] The primary precursors are derivatives of 3-methyl-4-hydroxyoctanoic acid, a ring-opened form of the lactone.[2][10]

These precursors exist predominantly as glycoconjugates, such as glucosides and galloylglucosides.[2][7][11] During heating or under acidic conditions (such as in wine or spirits), these precursors undergo hydrolysis, releasing the 3-methyl-4-hydroxyoctanoic acid. This hydroxy acid then undergoes an intramolecular esterification (lactonization) to form the stable five-membered ring of the final volatile lactone.[2][10] The rate of formation is pH-dependent and significantly faster for the trans-isomer than the cis-isomer.[2][10] This slow, continuous release from precursors can explain why the oak aroma in a product can intensify over time, even after removal from the barrel.[2]

Caption: Simplified pathway of quercus lactone formation from non-volatile precursors.

Influence of Cooperage Practices

The final concentration of lactones available for extraction is heavily modulated by the seasoning and toasting of the oak staves.

-

Seasoning: The process of air-drying oak staves for extended periods (typically 18-36 months) allows for enzymatic and microbial activity that begins the breakdown of wood components, including the precursors to lactones, making them more readily available.[12]

-

Toasting: The application of heat to the interior surface of the barrel is the most critical step for aroma generation. A light toast will generally result in the highest concentration of lactones.[8][13] As the toasting intensity (temperature and duration) increases, the lactones begin to degrade and volatilize, leading to lower concentrations in medium- and heavy-toast barrels.[9][12] However, this same heat generates other desirable compounds like vanillin and furfural, creating a trade-off that coopers and winemakers must balance to achieve a specific aromatic profile.[9][14]

Analytical Methodology: Quantification of Quercus Lactones

A robust, validated analytical method is essential for the accurate quantification of quercus lactones in both wood and final products. The gold standard for this analysis is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a pre-concentration step like Headspace Solid-Phase Microextraction (HS-SPME).[3][15][16]

Experimental Workflow Diagram

Caption: Standard analytical workflow for the quantification of quercus lactones from oak wood.

Protocol: HS-SPME-GC-MS Analysis of Oak Wood

This protocol provides a self-validating framework for quantification. The inclusion of an internal standard is non-negotiable for ensuring accuracy by correcting for variations in extraction efficiency and instrument response.

1. Sample Preparation and Extraction: a. Obtain a representative sample of oak heartwood. b. Reduce the wood to fine shavings or powder to maximize surface area. c. Accurately weigh approximately 1g of wood powder into a sealable extraction vessel. d. Add 20 mL of methanol and an internal standard (e.g., deuterated quercus lactone or a compound with similar properties not present in the sample). e. Seal the vessel and agitate (e.g., via sonication or orbital shaker) at room temperature for 24 hours.[2] f. Filter the extract to remove wood solids. The resulting filtrate is ready for analysis.

2. HS-SPME Procedure: a. Pipette 5 mL of the methanol extract into a 20 mL headspace vial. Add 5 mL of deionized water and a salt (e.g., 3g NaCl) to increase the volatility of the analytes.[15] b. Seal the vial with a septum cap. c. Place the vial in a heated agitator (e.g., 60°C for 10 minutes) to allow the analytes to equilibrate into the headspace. d. Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.[15]

3. GC-MS Analysis: a. Immediately desorb the SPME fiber in the heated injection port of the GC-MS (e.g., 250°C for 2 minutes). b. Use a suitable capillary column (e.g., a mid-polarity column like DB-5ms or equivalent) to separate the cis and trans isomers. c. Employ a temperature program that provides baseline resolution of the target analytes. Example: Initial temp 50°C, hold 2 min, ramp 5°C/min to 240°C, hold 5 min. d. Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity, monitoring characteristic ions for quercus lactone (e.g., m/z 99, 156) and the internal standard.

4. Calibration and Quantification: a. Prepare a series of calibration standards containing known concentrations of authentic cis- and trans-quercus lactone and a constant concentration of the internal standard. b. Analyze these standards using the same HS-SPME-GC-MS method to generate a calibration curve (analyte/internal standard peak area ratio vs. concentration). c. Quantify the lactone concentrations in the wood extracts by comparing their analyte/internal standard peak area ratios to the calibration curve.

Conclusion

The natural occurrence of quercus lactone is a complex interplay of oak genetics, environmental factors, and human intervention through cooperage. American oak (Q. alba) consistently presents a higher concentration of total lactones and a greater proportion of the sensorially dominant cis-isomer, making it ideal for products requiring a pronounced coconut and vanilla character. European oaks (Q. petraea and Q. robur) offer a more restrained lactone profile, contributing to a subtler aromatic complexity. Understanding the precursor chemistry and the profound impact of seasoning and toasting allows for the targeted selection and processing of oak to achieve a desired stylistic outcome. The application of robust analytical methods, such as the HS-SPME-GC-MS protocol detailed herein, is paramount for quality control, research, and the consistent production of high-quality aged products.

References

-

Hayasaka, Y., Wilkinson, K. L., & Sefton, M. A. (2007). Identification of Natural Oak Lactone Precursors in Extracts of American and French Oak Woods by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Independent Stave Company. (n.d.). Trial 4: Examination of Extraction Rates and Lactone Levels in Bourbon Whiskey for American, European and French Oak. ISC Barrels. Available at: [Link]

-

Prida, A., & Ducousso, A. (2007). Spatial distribution of cis whisky-lactone content in each species. ResearchGate. Available at: [Link]

-

Hale, M. D., McCafferty, K., Larmie, E., Newton, J., & Swan, J. S. (1999). The Influence of Oak Seasoning and Toasting Parameters on the Composition and Quality of Wine. American Journal of Enology and Viticulture. Available at: [Link]

-

Martínez-Gil, A. M., Garde-Cerdán, T., Martínez, L., & Ancín-Azpilicueta, C. (2022). Exploring the Influence of Toasting Levels, Grain Sizes, and Their Combination on the Volatile Profile of Tempranillo Red Wines Aged in Quercus petraea Barrels. MDPI. Available at: [Link]

-

Hayasaka, Y., Wilkinson, K. L., & Sefton, M. A. (2007). Identification of Natural Oak Lactone Precursors in Extracts of American and French Oak Woods by Liquid Chromatography–Tandem Mass Spectrometry. Request PDF on ResearchGate. Available at: [Link]

-

Gardea, A. A., et al. (n.d.). How extraction of oak volatiles and ellagitannin compounds affect sensory profile of wine aged with French winewoods. Practical Winery & Vineyard Journal. Available at: [Link]

-

Waterhouse, A. L. (n.d.). Oak Lactones. Waterhouse Lab, UC Davis. Available at: [Link]

-

Tastry. (2023). Decoding Tastry's Oak Metrics. Tastry Website. Available at: [Link]

-

Roman, M., et al. (2023). Red Wine Aging in Oak Barrels: The Influence of Toasting Levels on Aromatic Profile, Phenolic Composition, and Sensory Properties. MDPI. Available at: [Link]

-

Masson, G., Moutounet, M., & Puech, J. (2000). Variation in the Concentration of Ellagitannins and cis- and trans-ß-Methyl-γ-Octalactone Extracted From Oak Wood (Quercus robur L., Quercus petraea Liebl.) Under Model Wine Cask Conditions. American Journal of Enology and Viticulture. Available at: [Link]

-

Mav-Mav, L. (n.d.). Headspace-Solid Phase Micro Extraction – Gas Chromatography – Mass Spectrometry (HS-SPME-GC-MS) Analysis for Oak Barrel Flav. MavMatrix. Available at: [Link]

-

Zhang, M., et al. (2023). Factors in Modulating the Potential Aromas of Oak Whisky Barrels: Origin, Toasting, and Charring. PubMed Central. Available at: [Link]

-

Chira, K. (2017). Wine Ageing in Oak Barrel: Effect of Toasting Process. Juniper Publishers. Available at: [Link]

-

Masson, G., Baumes, R., & Puech, J. (2000). Identification of a Precursor of β-Methyl-γ-octalactone in the Wood of Sessile Oak (Quercus petraea (Matt.) Liebl.). Request PDF on ResearchGate. Available at: [Link])

-

Wilkinson, K. L., et al. (2004). Rates of formation of cis- and trans-oak lactone from 3-methyl-4-hydroxyoctanoic acid. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). cis-3-Methyl-4-octanolide. Wikipedia. Available at: [Link]

-

Pérez-Olivero, S. J., et al. (2011). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. PubMed Central. Available at: [Link]

Sources

- 1. cis-3-Methyl-4-octanolide - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]

- 4. iscbarrels.com [iscbarrels.com]

- 5. researchgate.net [researchgate.net]

- 6. Variation in the Concentration of Ellagitannins and cis- and trans-ß-Methyl-γ-Octalactone Extracted From Oak Wood (Quercus robur L., Quercus petraea Liebl.) Under Model Wine Cask Conditions | American Journal of Enology and Viticulture [ajevonline.org]

- 7. researchgate.net [researchgate.net]

- 8. tastry.com [tastry.com]

- 9. mdpi.com [mdpi.com]

- 10. Rates of formation of cis- and trans-oak lactone from 3-methyl-4-hydroxyoctanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Influence of Oak Seasoning and Toasting Parameters on the Composition and Quality of Wine | American Journal of Enology and Viticulture [ajevonline.org]

- 13. mdpi.com [mdpi.com]

- 14. Factors in Modulating the Potential Aromas of Oak Whisky Barrels: Origin, Toasting, and Charring - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mavmatrix.uta.edu [mavmatrix.uta.edu]

- 16. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Biosynthetic Pathway of Whiskey Lactone Precursors in Oak Wood (Quercus spp.)

An In-Depth Technical Guide for Researchers and Scientists

Prepared by: Gemini, Senior Application Scientist

Abstract

Whiskey lactone, or β-methyl-γ-octalactone, is a pivotal aroma compound that imparts characteristic coconut, woody, and sweet notes to oak-aged spirits and wines.[1][2] This molecule exists as two primary stereoisomers, cis- and trans-, with the cis- form being more sensorially potent and often more abundant.[2][3] While the influence of this lactone on beverage quality is well-documented, its biogenesis within the living oak tree remains a complex subject. The lactones themselves are not present in significant quantities in living wood; instead, they are generated during the barrel manufacturing process (seasoning and toasting) and spirit maturation from non-volatile precursors.[3][4] This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of these precursors, synthesizing current research to offer a coherent narrative from fundamental lipid metabolism to the final glycosylated molecules stored in the heartwood. We will explore the enzymatic steps, propose a logical pathway, detail experimental methodologies for its validation, and discuss the factors influencing precursor concentration.

The Immediate Precursors: Stored Energy and Flavor Potential

The direct precursors to this compound are stable, non-volatile glycoconjugates of (3S,4S)- and (3S,4R)-3-methyl-4-hydroxyoctanoic acid.[3] These compounds serve as a stored, water-soluble form of the eventual aroma compound. Research using advanced analytical techniques like Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) has successfully identified these precursors in extracts of both American (Quercus alba) and French (Quercus petraea, Quercus robur) oak.[5]

The two primary precursor forms identified are:

-

β-D-glucopyranosides of 3-methyl-4-hydroxyoctanoic acid: The core precursor where the hydroxy acid is linked to a glucose molecule.[1][3]

-

Galloylated Glucopyranosides: A more complex form where a gallic acid moiety is attached to the glucose, creating (3S,4S)-3-methyl-4-O-(6′-O-galloyl)-β-D-glucopyranosyloctanoic acid.[3]

The liberation of the free 3-methyl-4-hydroxyoctanoic acid from these glycosides is a critical step. This occurs via two primary mechanisms:

-

Pyrolysis: The high temperatures during the toasting stage of barrel manufacturing provide the energy needed to cleave the glycosidic bond.[3][5]

-

Acid Hydrolysis: The acidic environment of the maturing spirit (e.g., whiskey, wine) slowly hydrolyzes the bond over years of aging.[3]

Once freed, the 3-methyl-4-hydroxyoctanoic acid aglycone spontaneously undergoes an intramolecular esterification (lactonization) to form the stable five-membered ring of β-methyl-γ-octalactone.[6][7] The stereochemistry of the precursor determines whether the final product is the cis- or trans-lactone.

Figure 1: Liberation and cyclization of this compound from its glucoside precursor.

The Core Biosynthetic Pathway: A Journey from Lipid Metabolism

The carbon skeleton of this compound precursors originates not from the well-known phenylpropanoid pathway that produces lignin and vanillin, but from the fundamental lipid metabolism within the oak tree.[8][9] The pathway can be conceptualized as a series of enzymatic modules: fatty acid synthesis, oxidative functionalization, and finally, glycosylation for storage.

Module 1: De Novo Fatty Acid Synthesis

Like all plants, Quercus species utilize a Type II Fatty Acid Synthase (FAS) system, primarily located in the plastids, to build fatty acid chains.[10][11] This foundational process constructs the hydrocarbon chain that will ultimately become the lactone.

Key Enzymatic Steps:

-

Acetyl-CoA Carboxylation: The committed step is the conversion of acetyl-CoA to malonyl-CoA, catalyzed by Acetyl-CoA Carboxylase (ACC) . This reaction provides the two-carbon donor units for elongation.[11]

-

Chain Elongation: A cycle of four reactions, catalyzed by a multi-protein FAS complex, iteratively adds two-carbon units from malonyl-ACP to the growing acyl chain. The core enzymes are:

-

β-Ketoacyl-ACP Synthase (KAS): Catalyzes the condensation reaction.[11]

-

β-Ketoacyl-ACP Reductase

-

β-Hydroxyacyl-ACP Dehydrase

-

Enoyl-ACP Reductase

-

-

Desaturation: The primary saturated products, palmitic acid (C16:0) and stearic acid (C18:0), can be subsequently desaturated by fatty acid desaturase enzymes (e.g., Δ9-desaturase) to produce monounsaturated and polyunsaturated fatty acids like oleic acid (C18:1) and linoleic acid (C18:2), which are abundant in oak wood.[8][12]

Module 2: Oxidative Functionalization and Modification

This module represents the most critical and speculative part of the pathway, where a standard fatty acid is converted into the specific 3-methyl-4-hydroxyoctanoic acid structure.

Step 2.2.1: In-Chain Hydroxylation The introduction of a hydroxyl group at the C-4 position is the key transformation that enables lactonization. This is an oxidative process, likely catalyzed by one of several enzyme families known for such reactions in plants.[13]

-

Cytochrome P450 Monooxygenases (CYPs): This large family of enzymes is well-known for hydroxylating a wide range of substrates, including fatty acids, as part of plant defense and signaling pathways.[6][14] A specific CYP enzyme could be responsible for the regio- and stereospecific hydroxylation of an octanoic acid derivative.

-

Unspecific Peroxygenases (UPOs): Recent research has highlighted the ability of UPOs to selectively hydroxylate the C4 and C5 positions of C8–C12 fatty acids, making them strong candidates for this reaction.[6][15]

-

Lipoxygenases (LOX): These enzymes typically introduce a hydroperoxy group, which can then be reduced to a hydroxyl group. While plausible, this often occurs at different positions in the fatty acid chain.

Step 2.2.2: The Origin of the β-Methyl Group The presence of a methyl group at the C-3 position (the β-position relative to the carboxyl group) is a defining feature. Standard fatty acid synthesis produces straight-chain molecules. The origin of this methyl group is an area of active investigation, with two leading hypotheses:

-

Propionyl-CoA as a Starter Unit: The FAS cycle could potentially be initiated with propionyl-CoA instead of acetyl-CoA. This would introduce a methyl branch at the omega-end of the growing chain. Subsequent rounds of β-oxidation could shorten the chain to the required length, leaving a methyl group at the correct position.

-

Post-Synthesis Methylation: A S-adenosyl methionine (SAM)-dependent methyltransferase could add a methyl group to a specific intermediate after the main fatty acid chain has been synthesized.

Module 3: Glycosylation for Storage

The final step in the biosynthesis of the precursor is the attachment of a sugar moiety. This is a common plant strategy to increase the water solubility of secondary metabolites, detoxify them, and sequester them in the vacuole or cell wall.

-

UDP-Glycosyltransferases (UGTs): This large family of enzymes transfers a glycosyl group from an activated nucleotide sugar, such as UDP-glucose, to an acceptor molecule. A specific UGT in oak likely recognizes 3-methyl-4-hydroxyoctanoic acid and catalyzes its glycosylation, forming the stable, storable β-D-glucopyranoside precursor.[1][3]

Figure 2: Proposed biosynthetic pathway of this compound precursors in oak wood.

Experimental Protocols for Pathway Elucidation

Validating the proposed pathway requires a multi-faceted approach combining analytical chemistry, biochemistry, and molecular biology.

Protocol: Extraction and LC-MS/MS Analysis of Precursors

This protocol provides a robust method for quantifying the glycosidic precursors in oak wood samples.

Objective: To extract and identify 3-methyl-4-hydroxyoctanoic acid glucosides from oak heartwood.[2][5]

Methodology:

-

Sample Preparation: Shave or grind 5g of air-dried oak heartwood into a fine powder (<1mm).

-

Extraction:

-

Suspend the wood powder in 50 mL of 70:30 methanol:water (v/v).

-

Sonicate for 30 minutes in an ultrasonic bath.

-

Macerate at 4°C for 24 hours with gentle agitation.

-

Centrifuge the mixture at 4000 x g for 15 minutes.

-

Collect the supernatant and filter through a 0.45 µm PTFE filter.

-

-

LC-MS/MS Analysis:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

-

Mass Spectrometry: Electrospray Ionization (ESI) in negative mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification. Monitor the transition from the precursor ion (e.g., m/z 335 for the glucoside) to key fragment ions (e.g., m/z 173, representing the ring-opened aglycone).[5]

-

Self-Validation: The protocol's trustworthiness is established by including an internal standard (e.g., a synthesized, isotopically labeled precursor) during the extraction step to account for matrix effects and variations in recovery. Confirmation of identity is achieved by matching both retention time and the ratio of multiple fragment ion transitions to those of an authentic chemical standard.

Protocol: Isotopic Labeling to Trace Biosynthesis

Objective: To confirm the origin of the lactone backbone from fatty acid metabolism using stable isotope tracers.

Methodology:

-

System: Use Quercus spp. cell suspension cultures or young saplings.

-

Feeding: Introduce a ¹³C-labeled precursor, such as U-¹³C₈-octanoic acid, into the growth medium.

-

Incubation: Allow the culture or sapling to metabolize the labeled precursor for a defined period (e.g., 7-14 days).

-

Extraction: Perform the precursor extraction as described in Protocol 3.1.

-

Analysis: Analyze the extracts using high-resolution LC-MS. A mass shift in the detected precursor corresponding to the incorporation of ¹³C atoms will confirm that the fatty acid was used as a building block for the final molecule.

Figure 3: General workflow for the analysis of this compound precursors.

Influence of Oak Species and Cooperage

The concentration of this compound precursors is not uniform across all oak trees. Both genetics and environmental/processing factors play a significant role, which is of great interest to the cooperage and spirits industries.[16]

| Factor | Quercus alba (American Oak) | Quercus robur/petraea (European Oak) | Citation(s) |

| cis-Whiskey Lactone | High Concentration | Lower Concentration | [4][17] |

| trans-Whiskey Lactone | Lower Concentration | Higher Concentration | [4] |

| Tannin Levels | Relatively Low | High | [17][18] |

| Typical Aroma Profile | Vanilla, Coconut, Caramel | Spice, Dried Fruit, Clove | [19][20] |

Table 1: Comparison of key chemical and sensory attributes between American and European oak species.

-

Natural Seasoning: The process of air-drying oak staves for 24-36 months has a profound effect. Microbial activity on the wood surface and slow, abiotic oxidation can lead to a significant increase in desirable aroma compounds, including the transformation and concentration of lactone precursors.[4][16]

-

Toasting: As previously mentioned, the heat from toasting is a primary driver for liberating the lactones from their non-volatile precursors. The level of toast (light, medium, heavy) directly correlates with the final concentration of lactones and other key aroma compounds like vanillin.[4][21]

Conclusion and Future Directions

The biosynthesis of this compound precursors in oak is a specialized branch of plant lipid metabolism. The proposed pathway begins with foundational fatty acid synthesis, followed by critical enzymatic steps of oxidation and methylation to create the unique 3-methyl-4-hydroxyoctanoic acid structure, which is then stabilized and stored as a glycoside.

Future research should focus on:

-

Enzyme Discovery: The definitive identification of the specific Cytochrome P450, UPO, or other oxidase responsible for the C-4 hydroxylation is the next major frontier. Similarly, identifying the putative methyltransferase would resolve a key unknown in the pathway.

-

Genetic Screening: Developing genetic markers associated with high precursor levels could allow for the selection of superior Quercus trees for cooperage, leading to greater consistency and quality in aged spirits.

-

Biotechnological Production: With the enzymatic pathway fully elucidated, there is potential for transferring the relevant genes to a microbial host (e.g., Saccharomyces cerevisiae or E. coli) for the sustainable, bio-based production of this compound, decoupling its supply from the slow growth of oak trees.[22][23]

This guide provides a framework for understanding and investigating this fascinating intersection of plant biochemistry and flavor science. The validation of these pathways and the discovery of the underlying enzymes will provide powerful new tools for researchers and industry professionals alike.

References

- 1. Buy this compound | 39212-23-2 [smolecule.com]

- 2. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Lactones, Lactams and Cyclization Reactions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 8. Production of New Unsaturated Lipids during Wood Decay by Ligninolytic Basidiomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. phytomorphology.com [phytomorphology.com]

- 11. aocs.org [aocs.org]

- 12. Key Enzymes in Fatty Acid Synthesis Pathway for Bioactive Lipids Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oxidized Lipids Formed Non-enzymatically by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Lactones from Unspecific Peroxygenase-Catalyzed In-Chain Hydroxylation of Saturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. smws.com.au [smws.com.au]

- 18. Oak's grain has a big impact on whisky flavour, but it's not as simple as you might think | Whisky Magazine [whiskymag.com]

- 19. primebarrel.com [primebarrel.com]

- 20. Whisky Science: Oaky flavours [whiskyscience.blogspot.com]

- 21. oakaddins.com [oakaddins.com]

- 22. Enzymatic Activation and Cyclization of Hydroxy Fatty Acids for the Production of Alkyl Lactones 2016-054 - Intellectual Property Office – Intellectual Property Office [ipo.lbl.gov]

- 23. Host cells and methods for producing alkyl lactone by cyclization of hydroxyl fatty acid (Patent) | OSTI.GOV [osti.gov]

A Technical Guide to the Chemical Structure and Nomenclature of cis- and trans-Whiskey Lactone

Abstract

Whiskey lactone, also known as oak lactone or quercus lactone, is a pivotal aroma compound that defines the sensory profile of many aged spirits, particularly whiskey. First identified in 1970, this γ-lactone is extracted from oak barrels during the maturation process.[1][2] Its chemical structure, featuring two adjacent chiral centers, gives rise to four distinct stereoisomers, grouped into two diastereomeric pairs: cis and trans. These isomers possess markedly different aroma characteristics and sensory thresholds, making their accurate identification and quantification essential for quality control and product development in the spirits and flavor industries. This guide provides an in-depth exploration of the chemical structure, stereoisomerism, and systematic nomenclature of this compound isomers, alongside a validated analytical methodology for their separation and identification.

Core Chemical Structure and Stereoisomerism

This compound is a γ-lactone, a cyclic ester with a five-membered ring. Its molecular formula is C₉H₁₆O₂ and it has a molecular weight of 156.22 g/mol .[3][4] The fundamental structure is a dihydrofuran-2-one ring, substituted with a methyl group at position 4 and a butyl group at position 5.[3]

The key to understanding this compound's complexity lies in its stereochemistry. The carbon atoms at positions 4 and 5 are chiral centers, meaning the molecule is not superimposable on its mirror image. With two chiral centers, there are 2² = 4 possible stereoisomers.

These four isomers are categorized into two pairs of diastereomers:

-

cis-Whiskey Lactone: The methyl and butyl groups are on the same side (face) of the lactone ring.

-

trans-Whiskey Lactone: The methyl and butyl groups are on opposite sides of the lactone ring.

Each diastereomer (cis and trans) exists as a pair of enantiomers (non-superimposable mirror images).

Systematic Nomenclature

The nomenclature of this compound can be confusing due to multiple accepted systems. The most precise names include stereochemical descriptors according to the Cahn-Ingold-Prelog (CIP) priority rules.

The two primary naming conventions are:

-

3-Methyl-4-octanolide: This name treats the molecule as a lactonized form of 3-methyl-4-hydroxyoctanoic acid.

-

5-Butyl-4-methyloxolan-2-one: This is the preferred IUPAC name, treating the molecule as a substituted oxolane (tetrahydrofuran) ring.[3][5]

The four stereoisomers are systematically named as follows:

| Table 1: Nomenclature and Stereochemistry of this compound Isomers | | :--- | :--- | :--- | :--- | | Common Name | Absolute Configuration | IUPAC Name | Synonyms | | (-) - cis-Whiskey Lactone | (3S, 4S) | (4S,5S)-5-Butyl-4-methyloxolan-2-one | The most impactful natural isomer | | (+) - cis-Whiskey Lactone | (3R, 4R) | (4R,5R)-5-Butyl-4-methyloxolan-2-one | Enantiomer of the main natural form | | (+) - trans-Whiskey Lactone | (3S, 4R) | (4R,5S)-5-Butyl-4-methyloxolan-2-one | A secondary natural isomer | | (-) - trans-Whiskey Lactone | (3R, 4S) | (4S,5R)-5-Butyl-4-methyloxolan-2-one | Enantiomer of the secondary natural form |

Note: The signs (+) and (-) refer to the direction of optical rotation, which must be determined experimentally and does not directly correlate with the R/S configuration.

Physicochemical and Sensory Properties

The subtle difference in the three-dimensional arrangement of the atoms between the cis and trans isomers results in significant variations in their aroma profiles and sensory detection thresholds. The cis isomer is generally considered the most sensorially significant contributor to the characteristic aroma of oak-aged spirits.[4]

| Table 2: Comparative Properties of cis- and trans-Whiskey Lactone | | :--- | :--- | :--- | | Property | cis-Isomer (specifically 3S,4S) | trans-Isomer | | Aroma Profile | Strong, sweet, coconut-like, woody, coumarin-like.[3][4][6] | Weaker, celery-like, fresh wood.[2][7] | | Sensory Threshold | Very low; detectable by humans at 1 µg/L in air.[5] | Higher than the cis-isomer; detectable at 20 µg/L in air.[7] | | Natural Occurrence | The dominant isomer extracted from oak wood (Quercus species).[2][6] | Present in oak wood in smaller quantities.[2] | | Taste Characteristics | At 0.5 ppm: woody, coumarinic, coconut, lactonic, creamy, nutty.[4] | Contributes a spicy, celery-like note. | | Applications | Key flavoring agent in spirits, foods, and beverages.[2][5] | Used as an insect repellent for mosquitoes and flies.[5][6][7] |

Analytical Methodology: Separation and Identification by GC-MS

Distinguishing between the four stereoisomers is an analytical challenge that requires specialized techniques. Diastereomers (cis vs. trans) have different physical properties and can be separated by standard chromatography. However, enantiomers have identical properties in a non-chiral environment and require a chiral stationary phase for separation. Gas chromatography (GC) is the benchmark technique for this analysis.[1][8]

Expert Rationale for Method Selection

Gas chromatography is ideally suited for analyzing whiskey lactones due to their volatility and thermal stability. The critical component for successful stereoisomer separation is the GC column's stationary phase.

-

For Diastereomer Separation (cis vs. trans): A standard, non-polar or mid-polarity column (e.g., DB-5, HP-5ms) is sufficient. The different spatial arrangements of the cis and trans isomers lead to different interaction strengths with the stationary phase, resulting in different retention times.

-

For Enantiomer Separation (e.g., (3S,4S)-cis vs. (3R,4R)-cis): A chiral stationary phase is mandatory. Cyclodextrin-based columns are highly effective.[8] The mechanism involves the formation of transient, diastereomeric inclusion complexes between the chiral stationary phase and the individual enantiomers. These complexes have slightly different stabilities, leading to differential retention and successful separation.

Protocol: Stereoisomer Profiling of this compound by Chiral GC-MS

This protocol provides a self-validating framework for the quantification of all four this compound stereoisomers.

1. Materials and Reagents

-

Analytical standards of all four this compound stereoisomers (if available) or at least a certified cis/trans mixture.

-

Internal Standard (IS): e.g., 2-undecanone or a deuterated lactone analog.

-

Solvents: Dichloromethane (DCM), Ethanol (high purity).

-

Solid-Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS) or liquid-liquid extraction apparatus.

-

Anhydrous sodium sulfate.

2. Instrumentation

-

Gas Chromatograph with a Mass Spectrometric detector (GC-MS).

-

Chiral GC Column: e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a cyclodextrin-based stationary phase.

3. Sample Preparation (SPME Example)

-

Rationale: SPME is a solvent-free extraction technique that concentrates volatile analytes from a sample matrix onto a coated fiber, ideal for complex beverage analysis.

-

Procedure:

-

Dilute 5 mL of spirit sample with 5 mL of deionized water in a 20 mL headspace vial.

-

Add a precise amount of the Internal Standard solution.

-

Equilibrate the vial at 40°C for 10 minutes.

-

Expose the SPME fiber to the headspace for 30 minutes at 40°C with agitation.

-

Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

-

4. GC-MS Method Parameters

-

Inlet: 250°C, Splitless mode (1 min).

-

Carrier Gas: Helium, constant flow at 1.0 mL/min.

-

Oven Program:

-

Initial: 60°C, hold for 2 min.

-

Ramp: 4°C/min to 220°C.

-

Hold: 5 min at 220°C.

-

-

MS Transfer Line: 230°C.

-

Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Scan mode (m/z 40-200) for initial identification and Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions (e.g., m/z 82, 99).

5. System Validation and Quantification

-

Calibration: Prepare a series of calibration standards containing known concentrations of the this compound isomers and a constant concentration of the internal standard. Run them through the entire procedure to generate a calibration curve.

-

Identification: Confirm the identity of each isomer peak by comparing its retention time and mass spectrum to those of the pure analytical standards.

-

Quantification: Calculate the concentration of each isomer in the sample by relating its peak area relative to the internal standard's peak area against the established calibration curve.

Conclusion

The terms cis- and trans-whiskey lactone each represent a pair of enantiomers with distinct and vital roles in the sensory science of aged spirits and flavor chemistry. The cis-(3S,4S) isomer, with its potent coconut-oak aroma, is the primary contributor to the desirable character of whiskey, while the trans isomer imparts a subtler, spicier note. A thorough understanding of their specific chemical structures and adherence to precise IUPAC nomenclature are crucial for researchers. Furthermore, the application of robust analytical methods, particularly chiral gas chromatography, is essential for accurately profiling these compounds, enabling the precise control and optimization of flavor in research, development, and production settings.

References

-

Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus - PMC - NIH. (n.d.). National Institutes of Health. [Link]

-

trans-3-Methyl-4-octanolide - Wikipedia. (n.d.). Wikipedia. [Link]

-

About: Cis-3-Methyl-4-octanolide - DBpedia. (n.d.). DBpedia. [Link]

-